REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]#[N:13].[CH:14](OC)=[O:15]>>[C:12]([CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH:1][CH:14]=[O:15])[CH:3]=2)[NH:7][CH:6]=1)#[N:13]
|
Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
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NC=1C=C2C(=CNC2=CC1)CC#N
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
C(=O)OC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid precipitate was filtered off
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Type
|
WASH
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Details
|
washed with ether (2×20 ml)
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Type
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CUSTOM
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Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CNC2=CC=C(C=C12)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |